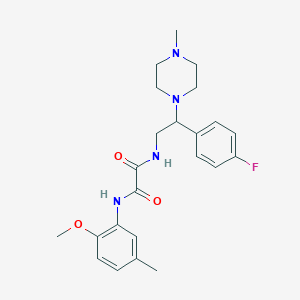

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O3/c1-16-4-9-21(31-3)19(14-16)26-23(30)22(29)25-15-20(17-5-7-18(24)8-6-17)28-12-10-27(2)11-13-28/h4-9,14,20H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCFFVDMNKJGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an oxalamide backbone, which is known for various pharmacological effects, particularly in the modulation of neurological conditions and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.5 g/mol. The presence of fluorinated phenyl rings and a piperazine moiety enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and oxalamide functionalities have shown activity against various bacterial strains, including Mycobacterium smegmatis and Staphylococcus aureus. Studies suggest that the incorporation of fluorine atoms may enhance lipophilicity and improve membrane permeability, thereby increasing antimicrobial efficacy.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 8 µg/mL |

| Similar Oxalamides | Staphylococcus aureus | 16 µg/mL |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specific studies have focused on acetylcholinesterase (AChE) inhibition, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar piperazine structures have demonstrated strong AChE inhibitory activity.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 3.5 |

| Reference Standard (Donepezil) | 0.5 |

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of methoxy and fluorinated groups could facilitate interactions with cancer-related pathways, potentially inhibiting tumor growth. In vitro assays have shown promising results against various cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several oxalamide derivatives, including the compound . The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine-containing oxalamides. The study highlighted that compounds similar to this compound showed significant AChE inhibition, which could be beneficial for developing treatments for Alzheimer's disease.

Q & A

Basic: What are the critical synthetic steps for this compound?

The synthesis involves multi-step reactions under controlled conditions:

- Coupling reactions using carbodiimides (e.g., DCC) with activating agents like HOBt to form the oxalamide linkage.

- Temperature control (0–5°C for sensitive steps) and inert atmospheres (argon/nitrogen) to prevent oxidation of reactive intermediates.

- Catalytic optimization , such as palladium-based catalysts for Suzuki-Miyaura couplings to assemble aromatic segments.

- Purification via column chromatography and validation by NMR and mass spectrometry .

Advanced: How can coupling reaction yields be optimized for this compound?

Key strategies include:

- Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki couplings to improve regioselectivity.

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for oxalamide bond formation.

- Stoichiometric adjustments : Balance equivalents of amine and carbonyl precursors to minimize side products.

- Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques confirm the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., fluorophenyl, piperazine).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (428.51 g/mol).

- HPLC-PDA : Assess purity (>95%) and detect impurities from synthetic byproducts .

Advanced: How to resolve contradictions in reported pharmacological activities across studies?

- Dose-response profiling : Perform IC₅₀ assays on diverse cell lines (e.g., MCF-7, HeLa) to clarify potency variability.

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for kinases (e.g., RSK).

- Structural analogs : Compare activity with derivatives lacking the 4-methylpiperazine or methoxyphenyl groups to isolate critical pharmacophores .

Basic: What is the solubility profile of this compound?

- High solubility : In polar aprotic solvents (DMSO, DMF) due to the oxalamide and piperazine moieties.

- Limited aqueous solubility : Requires solubilizing agents (e.g., cyclodextrins) for in vitro assays.

- Stability : Degrades under extreme pH (<3 or >10) or prolonged UV exposure; store at –20°C in anhydrous conditions .

Advanced: How to evaluate its binding kinetics to kinase targets like RSK?

- Surface plasmon resonance (SPR) : Measure association/dissociation rates (kₐ, k𝒹) and equilibrium dissociation constant (K𝒹).

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling.

- Competitive assays : Use ATP-analog probes (e.g., ADP-Glo™) to assess inhibition mechanisms .

Basic: What functional groups contribute to its pharmacological activity?

- 4-Fluorophenyl : Enhances lipophilicity and target affinity via halogen bonding.

- 4-Methylpiperazine : Improves solubility and modulates basicity for pH-dependent membrane penetration.

- Oxalamide core : Facilitates hydrogen bonding with kinase catalytic domains .

Advanced: How to design comparative studies with structural analogs?

- Analog selection : Prioritize derivatives with substitutions at the methoxyphenyl (e.g., nitro, chloro) or piperazine (e.g., morpholine) positions.

- Activity cliffs : Compare IC₅₀ shifts in kinase inhibition assays to map structure-activity relationships (SAR).

- Crystallography : Co-crystallize analogs with target proteins (e.g., RSK) to visualize binding pose differences .

Basic: What is the compound’s stability under varying storage conditions?

- Short-term stability : Stable at 4°C for 1–2 weeks in DMSO.

- Long-term stability : Store lyophilized at –80°C with desiccants; avoid freeze-thaw cycles.

- Degradation markers : Monitor by HPLC for peaks corresponding to hydrolyzed oxalamide or dehalogenated products .

Advanced: How to mitigate off-target effects in cellular assays?

- Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target kinases.

- Scaffold optimization : Introduce steric hindrance (e.g., methyl groups) near the oxalamide core to reduce promiscuity.

- In silico docking : Predict off-target binding using ensemble-based molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.